molecular formula C12H5F6NO3 B3282957 4-Hydroxy-2,8-bis(trifluoromethyl)quinoline-3-carboxylic acid CAS No. 75999-54-1

4-Hydroxy-2,8-bis(trifluoromethyl)quinoline-3-carboxylic acid

Cat. No.: B3282957
CAS No.: 75999-54-1
M. Wt: 325.16 g/mol
InChI Key: PZHCUXLWGGIIJQ-UHFFFAOYSA-N
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Description

4-Hydroxy-2,8-bis(trifluoromethyl)quinoline-3-carboxylic acid (CID 14140520) is a sophisticated quinoline derivative of significant interest in medicinal chemistry and oncology research . Quinoline-based compounds are recognized as an important construction motif for the development of new anticancer agents . These compounds demonstrate potent biological activity through diverse mechanisms, including acting as growth inhibitors by inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and disrupting cell migration . The quinoline core structure is a key pharmacophore found in several natural and synthetic compounds that interact with critical biological targets. Research indicates that such derivatives can function as inhibitors for various enzymes, including tyrosine kinases, and can interfere with essential cellular processes like tubulin polymerization and DNA replication through topoisomerase inhibition . The specific substitution pattern on the quinoline ring, particularly the presence of the carboxylic acid group at the 3-position and the two trifluoromethyl groups at the 2- and 8-positions, is designed to optimize the compound's electronic properties, binding affinity, and metabolic stability, which are critical parameters in drug discovery . This product is intended for research purposes as a key intermediate or a reference standard in the synthesis and biological evaluation of novel therapeutic agents. It is supplied as a high-purity solid and must be stored in a cool, dry environment. This compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-oxo-2,8-bis(trifluoromethyl)-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F6NO3/c13-11(14,15)5-3-1-2-4-7(5)19-9(12(16,17)18)6(8(4)20)10(21)22/h1-3H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHCUXLWGGIIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC(=C(C2=O)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5F6NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Antimalarial Activity
One of the primary applications of 4-hydroxy-2,8-bis(trifluoromethyl)quinoline-3-carboxylic acid is as an intermediate in the synthesis of Mefloquine, a drug recommended by the World Health Organization for the treatment of malaria. The compound serves as a precursor in the synthesis pathway leading to Mefloquine, highlighting its importance in developing antimalarial therapies .

Antimicrobial Properties
Research has indicated that quinoline derivatives exhibit antimicrobial properties. The trifluoromethyl groups enhance the lipophilicity and biological activity of the compound, making it a candidate for further development in antimicrobial agents. Studies have shown that derivatives of quinoline can inhibit bacterial growth, suggesting potential applications in treating infections .

Organic Synthesis

Synthesis of Complex Molecules
this compound is utilized as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including Grignard reactions and nucleophilic substitutions. For instance, it can be converted into erythro-α-piperid-2-yl derivatives through specific reaction pathways involving pyridyl reagents .

Reagent for Fluorinated Compounds
The presence of trifluoromethyl groups makes this compound valuable for synthesizing fluorinated organic compounds. Fluorinated compounds often exhibit enhanced properties such as increased metabolic stability and bioactivity. Thus, this compound is essential for researchers focusing on developing new fluorinated drugs .

Material Science

Polymer Chemistry
In polymer science, the compound serves as a functional monomer due to its ability to undergo polymerization reactions. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance. The fluorinated nature of the compound contributes to low surface energy materials suitable for coatings and other applications .

Data Tables

Application Area Description Key Findings
Medicinal ChemistryAntimalarial synthesis (Mefloquine)Essential precursor; WHO-recommended drug
Organic SynthesisBuilding block for complex moleculesParticipates in Grignard reactions; forms erythro derivatives
Material ScienceFunctional monomer in polymersEnhances thermal stability; applicable in coatings

Case Study 1: Antimalarial Drug Development

A study demonstrated the effectiveness of this compound in synthesizing Mefloquine. The synthesis route involved multiple steps where the compound was utilized to achieve high yields (>80%) of the final product. This case highlights its role as a critical intermediate in producing vital pharmaceuticals .

Case Study 2: Antimicrobial Activity Assessment

Research conducted on various quinoline derivatives showed that those containing trifluoromethyl groups exhibited significant antimicrobial activity against several bacterial strains. This study suggests that this compound could be further explored for developing new antimicrobial agents .

Mechanism of Action

The mechanism by which 4-Hydroxy-2,8-bis(trifluoromethyl)quinoline-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. The trifluoromethyl groups enhance the compound's lipophilicity and binding affinity to biological targets, while the hydroxyl and carboxylic acid groups can interact with enzymes and receptors. The specific pathways involved would depend on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid
  • Structural Differences : The trifluoromethyl group is at position 6 instead of 2 and 8.
  • Impact: Electronic Effects: Proximity of CF₃ to the carboxylic acid (position 3) may increase acidity compared to the target compound. Steric Effects: Reduced steric hindrance near the quinoline core compared to 2,8-disubstituted analogs.
  • Source: Commercial availability noted in , with suppliers in China offering 97–98% purity.
Mefloquine Hydrochloride (C₁₇H₁₆F₆N₂O·HCl)
  • Structural Differences: Contains a 4-methanol (-CH₂OH) group instead of 3-carboxylic acid, with CF₃ at positions 2 and 8 .
  • Impact: Solubility: Methanol is less polar than carboxylic acid, reducing aqueous solubility. Biological Activity: Mefloquine is a potent antimalarial, suggesting the 2,8-bis(trifluoromethyl)quinoline scaffold is pharmacologically relevant. The target compound’s carboxylic acid may enable ionic interactions with biological targets, altering efficacy.
  • Regulatory Status : USP-certified (99.0–101.0% purity) and stored in light-resistant containers .
4-Hydroxy-2-phenyl-8-(trifluoromethyl)quinoline-3-carboxylic acid
  • Structural Differences : A phenyl group replaces the CF₃ at position 2 .
  • Impact :
    • Lipophilicity : Phenyl increases logP compared to CF₃, enhancing membrane permeability.
    • Electronic Effects : Phenyl’s resonance effects may alter electron density distribution vs. CF₃’s strong electron-withdrawing nature.
4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid Derivatives
  • Structural Differences: A 4-oxo group replaces the 4-hydroxy, and the quinoline core is partially saturated (1,4-dihydro) .
  • Planarity: Saturation reduces aromaticity, affecting π-π stacking in biological interactions.

Physicochemical Properties

Compound Molecular Formula Key Functional Groups Notable Properties
Target Compound C₁₂H₇F₆NO₃ 3-COOH, 4-OH, 2,8-CF₃ High polarity, strong acidity
4-Hydroxy-6-CF₃-quinoline-3-COOH C₁₁H₇F₃NO₃ 3-COOH, 4-OH, 6-CF₃ Moderate steric hindrance, lower MW
Mefloquine HCl C₁₇H₁₆F₆N₂O·HCl 4-CH₂OH, 2,8-CF₃ Lipophilic, USP-certified purity
4-Oxo-1,4-dihydroquinoline-3-COOH analogs Varies (e.g., C₁₅H₁₄N₂O₃) 4-oxo, 3-COOH Partial saturation, altered binding modes

Biological Activity

4-Hydroxy-2,8-bis(trifluoromethyl)quinoline-3-carboxylic acid (CAS No. 75999-54-1) is a quinoline derivative notable for its unique trifluoromethyl groups, which enhance its biological properties. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

  • Molecular Formula : C₁₂H₅F₆N₃O₃
  • Molecular Weight : 325.16 g/mol
  • Boiling Point : Approximately 363.5 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl groups are known to enhance lipophilicity and metabolic stability, facilitating better interaction with cellular targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogenic bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli12.5 µg/mL
Staphylococcus aureus15 µg/mL
Candida albicans10 µg/mL

Anticancer Properties

In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, including colorectal and breast cancer cells. The compound appears to activate intrinsic apoptotic pathways and inhibit cell proliferation.

Case Study: Colorectal Cancer

In a study involving Colo320 cells, treatment with this compound resulted in a significant reduction in cell viability, with IC50 values observed at concentrations as low as 5 µM. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

Structure-Activity Relationship (SAR)

The presence of trifluoromethyl groups has been correlated with increased potency in inhibiting specific enzymes involved in cancer metabolism. Studies suggest that modifications to the quinoline structure can further enhance biological activity.

Table 2: Structure-Activity Relationship Insights

Compound VariantBiological ActivityObservations
Parent CompoundModerateBaseline activity
Addition of Trifluoromethyl GroupEnhancedImproved potency
Further Substitution on QuinolineSignificant increaseOptimal activity noted

Toxicity and Safety Profile

While the compound shows promising biological activities, preliminary toxicity assessments indicate potential risks at higher concentrations. It is classified as harmful if swallowed and causes skin irritation . Further toxicological studies are necessary to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-hydroxy-2,8-bis(trifluoromethyl)quinoline-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted anilines with trifluoromethyl-containing precursors under basic conditions. For example, microwave-assisted methods improve efficiency by reducing reaction time and side products . Hydrolysis of ester intermediates (e.g., ethyl esters) using NaOH/MeOH is critical for obtaining the carboxylic acid moiety, with yields dependent on temperature control and stoichiometric ratios . Challenges include managing the electron-withdrawing effects of trifluoromethyl groups, which may necessitate higher catalyst loadings or prolonged reaction times .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substitution patterns and detecting impurities. High-resolution mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity (>97% is typical for research-grade material) . X-ray crystallography, though less common, resolves tautomeric forms (e.g., keto-enol equilibrium in the 4-hydroxyquinoline core) .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Ensure fume hood ventilation due to potential dust inhalation risks. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as halogenated waste . Emergency eye wash stations and safety showers must be accessible, and personnel should be trained in first-aid measures for chemical exposure .

Advanced Research Questions

Q. How does the dual trifluoromethyl substitution at positions 2 and 8 affect the compound’s physicochemical properties and reactivity?

  • Methodological Answer : The trifluoromethyl groups enhance lipophilicity (logP ~2.5–3.0) and metabolic stability, critical for pharmacokinetic studies. However, steric hindrance at C-2 and C-8 may reduce nucleophilic substitution reactivity, necessitating electrophilic aromatic substitution or transition-metal-catalyzed coupling for further derivatization . Computational modeling (DFT) predicts electronic effects on the quinoline core’s HOMO-LUMO gap, influencing photophysical properties .

Q. What strategies address contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer activity (e.g., MIC values) often arise from assay variability (e.g., bacterial strain differences, incubation times). Standardized protocols (CLSI guidelines) and dose-response curves (IC₅₀ determination) improve reproducibility . Structural analogs (e.g., 5-chloro derivatives) can clarify structure-activity relationships (SAR), isolating the contribution of specific substituents .

Q. How can researchers optimize this compound for targeted drug delivery?

  • Methodological Answer : Prodrug strategies (e.g., esterification of the carboxylic acid) enhance membrane permeability. Conjugation with PEGylated nanoparticles or ligand-targeted liposomes improves bioavailability and reduces off-target effects . In vitro assays (Caco-2 cell permeability) and in vivo PK/PD studies in rodent models validate delivery efficiency .

Q. What computational tools are suitable for predicting interactions between this compound and biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to enzymes like DNA gyrase or topoisomerase IV, common targets for quinoline-based antimicrobials. QSAR models prioritize derivatives with optimized binding affinity and reduced toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-2,8-bis(trifluoromethyl)quinoline-3-carboxylic acid
Reactant of Route 2
4-Hydroxy-2,8-bis(trifluoromethyl)quinoline-3-carboxylic acid

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